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molecular formula C20H19NO5 B031602 (2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone CAS No. 141627-42-1

(2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone

Cat. No. B031602
M. Wt: 353.4 g/mol
InChI Key: WYALRXZJYXWYGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05223510

Procedure details

59.8 ml (0.50 mole) of tin tetrachloride are added gradually to a solution of 44.5 g (0.2 mole) of 2-n-butyl 5-nitro benzofuran and 44.3 g (0.26 mole) of anisoyl chloride in 308 ml of dichloroethane. The temperature is maintained at 23° C. and stirring is continued for 24 hours. The mixture is poured onto 770 ml of ice-water and extracted 3 times with 150 ml of dichloroethane. The solution is washed with water, 5% sodium hydrogen carbonate solution and again with water. It is evaporated to dryness and the product thus obtained crystallizes rapidly [purity on high performance liquid chromatography (HPLC): 91.69%]. It is recrystallized from 250 ml of isopropanol and 59 g of 2-n-butyl 3-(4-methoxy benzoyl) 5-nitro benzofuran are thus obtained.
Name
tin tetrachloride
Quantity
59.8 mL
Type
reactant
Reaction Step One
Quantity
44.5 g
Type
reactant
Reaction Step One
Quantity
44.3 g
Type
reactant
Reaction Step One
Quantity
308 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
770 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Sn](Cl)(Cl)(Cl)Cl.[CH2:6]([C:10]1[O:11][C:12]2[CH:18]=[CH:17][C:16]([N+:19]([O-:21])=[O:20])=[CH:15][C:13]=2[CH:14]=1)[CH2:7][CH2:8][CH3:9].[C:22](Cl)(=[O:31])[C:23]1[CH:28]=[CH:27][C:26]([O:29][CH3:30])=[CH:25][CH:24]=1>ClC(Cl)C>[CH2:6]([C:10]1[O:11][C:12]2[CH:18]=[CH:17][C:16]([N+:19]([O-:21])=[O:20])=[CH:15][C:13]=2[C:14]=1[C:22](=[O:31])[C:23]1[CH:28]=[CH:27][C:26]([O:29][CH3:30])=[CH:25][CH:24]=1)[CH2:7][CH2:8][CH3:9]

Inputs

Step One
Name
tin tetrachloride
Quantity
59.8 mL
Type
reactant
Smiles
[Sn](Cl)(Cl)(Cl)Cl
Name
Quantity
44.5 g
Type
reactant
Smiles
C(CCC)C=1OC2=C(C1)C=C(C=C2)[N+](=O)[O-]
Name
Quantity
44.3 g
Type
reactant
Smiles
C(C1=CC=C(C=C1)OC)(=O)Cl
Name
Quantity
308 mL
Type
solvent
Smiles
ClC(C)Cl
Step Two
Name
ice water
Quantity
770 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted 3 times with 150 ml of dichloroethane
WASH
Type
WASH
Details
The solution is washed with water, 5% sodium hydrogen carbonate solution and again with water
CUSTOM
Type
CUSTOM
Details
It is evaporated to dryness
CUSTOM
Type
CUSTOM
Details
the product thus obtained
CUSTOM
Type
CUSTOM
Details
crystallizes rapidly [purity on high performance liquid chromatography (HPLC): 91.69%]
CUSTOM
Type
CUSTOM
Details
It is recrystallized from 250 ml of isopropanol and 59 g of 2-n-butyl 3-(4-methoxy benzoyl) 5-nitro benzofuran
CUSTOM
Type
CUSTOM
Details
are thus obtained

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
C(CCC)C=1OC2=C(C1C(C1=CC=C(C=C1)OC)=O)C=C(C=C2)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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